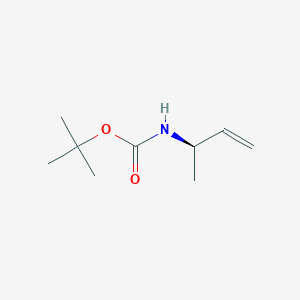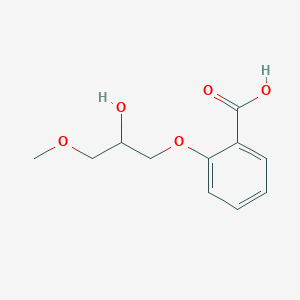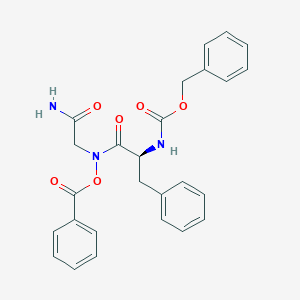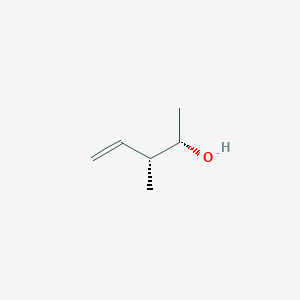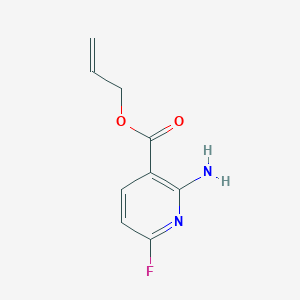
Allyl 2-amino-6-fluoronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 2-amino-6-fluoronicotinate is an organic compound with the molecular formula C9H9FN2O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position is replaced by a fluorine atom, and the carboxyl group is esterified with an allyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2-amino-6-fluoronicotinate typically involves the following steps:
Nitration: The starting material, 2-aminonicotinic acid, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Fluorination: The amino group at the 6-position is replaced by a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Esterification: The carboxyl group is esterified with allyl alcohol in the presence of a strong acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group, which is a crucial step in the synthesis of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation of the allyl group.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products:
Epoxides: Oxidation of the allyl group can yield epoxides.
Amines: Reduction of nitro groups results in amines.
Substituted Derivatives: Nucleophilic substitution can produce a variety of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Biology: The compound’s fluorinated nature makes it a valuable tool in biochemical studies, including enzyme inhibition assays and receptor binding studies.
Medicine: Fluorinated compounds are often explored for their potential as therapeutic agents. Allyl 2-amino-6-fluoronicotinate may serve as a precursor for the synthesis of novel drugs with improved pharmacokinetic properties.
Industry: In the materials science field, fluorinated compounds are used to develop materials with unique properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of Allyl 2-amino-6-fluoronicotinate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparaison Avec Des Composés Similaires
2-amino-6-fluoronicotinic acid: A precursor in the synthesis of Allyl 2-amino-6-fluoronicotinate.
Allyl 2-amino-3-fluoronicotinate: A similar compound with the fluorine atom at the 3-position instead of the 6-position.
2-amino-6-chloronicotinate: A chlorinated analog with similar properties but different reactivity due to the presence of chlorine instead of fluorine.
Uniqueness: this compound is unique due to the presence of both an allyl group and a fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the allyl group provides a site for further functionalization.
Propriétés
Formule moléculaire |
C9H9FN2O2 |
|---|---|
Poids moléculaire |
196.18 g/mol |
Nom IUPAC |
prop-2-enyl 2-amino-6-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C9H9FN2O2/c1-2-5-14-9(13)6-3-4-7(10)12-8(6)11/h2-4H,1,5H2,(H2,11,12) |
Clé InChI |
SQFCBAHXDLHHRT-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C1=C(N=C(C=C1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


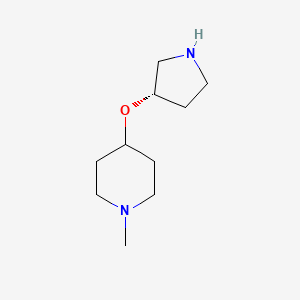
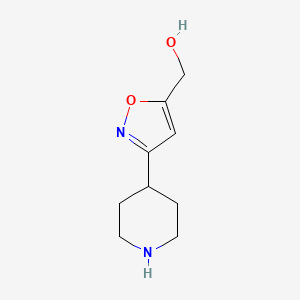
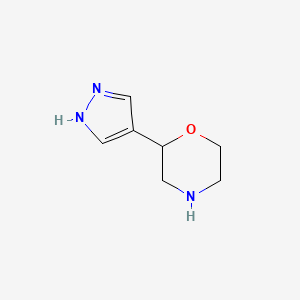
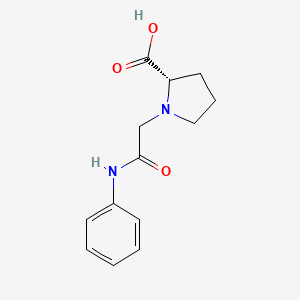
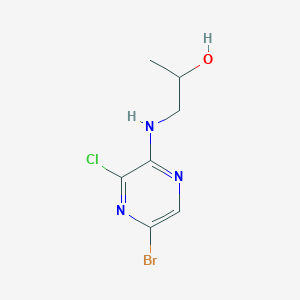

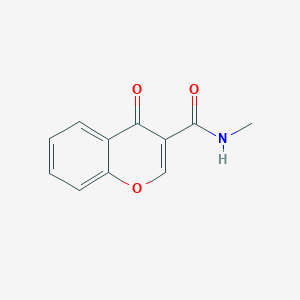
![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12845257.png)
![5-Chloro-2-({3-[3-(3-{[5-chloro-3-ethyl-1,3-benzothiazol-2(3h)-ylidene]methyl}-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene}methyl)-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B12845263.png)
